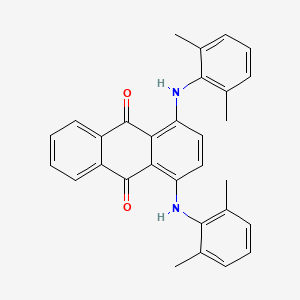

1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone

CAS No.: 7639-96-5

Cat. No.: VC11004148

Molecular Formula: C30H26N2O2

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7639-96-5 |

|---|---|

| Molecular Formula | C30H26N2O2 |

| Molecular Weight | 446.5 g/mol |

| IUPAC Name | 1,4-bis(2,6-dimethylanilino)anthracene-9,10-dione |

| Standard InChI | InChI=1S/C30H26N2O2/c1-17-9-7-10-18(2)27(17)31-23-15-16-24(32-28-19(3)11-8-12-20(28)4)26-25(23)29(33)21-13-5-6-14-22(21)30(26)34/h5-16,31-32H,1-4H3 |

| Standard InChI Key | ROXADXZZIZDALU-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C)C)C(=O)C5=CC=CC=C5C3=O |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C)C)C(=O)C5=CC=CC=C5C3=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an anthraquinone backbone (a fused tricyclic aromatic system) with amino groups at the 1- and 4-positions, each bonded to a 2,6-dimethylphenyl moiety. This arrangement introduces steric hindrance and electronic effects that influence its reactivity and solubility . The dimethyl substituents on the phenyl rings enhance hydrophobicity compared to unsubstituted analogs, as evidenced by its logP value of 7.328 .

Physical and Chemical Characteristics

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.253 g/cm³ | |

| Boiling Point | 615.9°C at 760 mmHg | |

| Flash Point | 173.5°C | |

| Solubility | Low in polar solvents | |

| Exact Mass | 446.199 g/mol |

The high boiling point and thermal stability make it suitable for high-temperature applications in materials science .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves a condensation reaction between 1,4-diaminoanthraquinone and 2,6-dimethylaniline in the presence of a catalyst, typically under reflux conditions in a non-polar solvent. Alternative methods include Ullmann coupling or Buchwald-Hartwig amination, which improve yield and purity.

Optimization Strategies

Applications in Materials Science

Organic Electronics

The compound’s extended π-conjugation system enables use as a charge-transport material in organic light-emitting diodes (OLEDs). Its electron-deficient anthraquinone core facilitates hole injection, while the dimethylphenyl groups stabilize thin-film morphology.

Dye and Pigment Industries

As a vat dye, it imparts deep red hues to textiles. Comparative studies show superior lightfastness over simpler anthraquinones, with a color retention rating of 7/8 on the Blue Wool Scale.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a Newcrom R1 column (4.6 x 150 mm, 5 μm) effectively separates this compound using a mobile phase of acetonitrile/water (75:25 v/v) with 0.1% phosphoric acid. Retention times typically range from 6.8–7.2 minutes under these conditions.

Spectroscopic Techniques

Comparison with Structural Analogs

The following table contrasts key derivatives:

Diethyl substitutions increase logP but may reduce solubility, necessitating formulation optimizations for drug delivery .

Despite low acute toxicity, chronic exposure risks remain unstudied. Personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume